molecular formula C12H10BrNO2S B8208579 Benzyl N-(4-bromothiophen-2-yl)carbamate

Benzyl N-(4-bromothiophen-2-yl)carbamate

Cat. No.: B8208579
M. Wt: 312.18 g/mol
InChI Key: PPBUXZXNJRMROJ-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromothiophen-2-yl)carbamate (CAS 2570190-32-6) is a high-purity chemical building block engineered for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a carbamate group (-OCONH-) linked to a 4-bromothiophene scaffold, a privileged structure in the design of bioactive molecules. The carbamate functional group is recognized as a key pharmacophore in modern drug design due to its favorable stability and ability to participate in critical hydrogen-bonding interactions with biological targets, serving as a valuable amide bond surrogate in peptidomimetics . The presence of the bromine atom on the thiophene ring offers a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. The primary research application of this compound lies in its use as a synthetic intermediate for the construction of more complex molecules targeting various therapeutic areas. Carbamate-based compounds have demonstrated significant potential in neuroscience research, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymatic targets in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease . Furthermore, thiophene-carbamate hybrids are investigated for their potential anticancer properties, as substituted thiophene derivatives have been explored as active agents in oncology research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

benzyl N-(4-bromothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-11(17-8-10)14-12(15)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBUXZXNJRMROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromothiophen-2-amine

4-Bromothiophen-2-amine serves as the primary precursor. Its synthesis is achieved via reduction of 4-bromo-2-nitrothiophene using hydrogen gas and a palladium-on-carbon catalyst in ethanol. The reaction proceeds at 25–30°C under atmospheric pressure, yielding the amine in 85–92% purity after recrystallization from hexane. Alternative methods employ lithium aluminum hydride (LiAlH₄) for nitro group reduction, though this requires stringent anhydrous conditions.

Carbamate Protection with Benzyl Chloroformate

The amine intermediate reacts with benzyl chloroformate in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃). The base scavenges hydrochloric acid generated during the reaction, shifting equilibrium toward product formation. Typical conditions involve stirring at 0°C for 2 hours, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), affording the target compound in 70–78% yield.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances leverage palladium-catalyzed cross-coupling to introduce the bromine and carbamate groups regioselectively. This method circumvents challenges associated with direct functionalization of electron-rich thiophenes.

Sequential Functionalization

Post-coupling, the nitrile group is reduced to an amine using LiAlH₄ in THF at 0°C. The resultant amine is immediately protected with benzyl chloroformate to prevent oxidation or side reactions. This one-pot reduction-protection sequence enhances efficiency, achieving an overall yield of 65–72%.

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent polarity and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aromatic intermediates, while dimethyl sulfoxide (DMSO) accelerates carbamate formation by stabilizing transition states. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve yields by 10–15% through nucleophilic assistance.

Temperature and Time Dependencies

Optimal reaction temperatures vary by step:

  • Amine reduction : 0–25°C to minimize side reactions.

  • Carbamate formation : 0°C initially, then 25°C for completion.

  • Cross-coupling : 80–100°C for 8–12 hours.

Extended reaction times (>12 hours) risk decomposition, evidenced by HPLC monitoring.

Analytical Validation and Quality Control

Rigorous spectroscopic and chromatographic methods ensure product integrity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.45–7.32 (m, 5H, benzyl aromatic), 6.85 (d, J = 3.6 Hz, 1H, thiophene H-3), 6.72 (d, J = 3.6 Hz, 1H, thiophene H-5).

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 154.2 (carbamate C=O), 135.8 (C-Br), 128.5–127.3 (benzyl aromatics).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Chromatographic Purity

Reverse-phase HPLC (C-18 column, acetonitrile/water gradient) confirms ≥95% purity. Retention times correlate with logP values calculated via ChemAxon.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution70–78≥95Simplicity, low costLimited scalability
Palladium-Catalyzed65–72≥90RegioselectivityHigh catalyst loading
One-Pot Reduction68–75≥93Time efficiencySensitivity to moisture

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

Benzyl chloroformate reacts with the amine via a two-step process:

  • Nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of chloride, stabilized by DIPEA or NaHCO₃.

Competing hydrolysis of benzyl chloroformate is mitigated by maintaining pH 8–9 and low temperatures.

Bromine Displacement Risks

The electron-withdrawing carbamate group activates the thiophene ring toward nucleophilic aromatic substitution. Unintended Br displacement is avoided by using mild bases (e.g., NaHCO₃ instead of NaOH) and avoiding prolonged heating.

Industrial-Scale Considerations

Continuous-Flow Synthesis

Microreactor technology enhances heat and mass transfer for exothermic steps (e.g., LiAlH₄ reduction). Residence times of 2–5 minutes at 50°C improve safety and yield consistency.

Waste Management

Brominated byproducts are treated with activated carbon filtration before disposal. Solvent recovery systems reclaim >90% of DCM and THF, reducing environmental impact.

Emerging Methodologies

Enzymatic Carbamate Formation

Pilot studies employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate bond formation in non-aqueous media. Yields remain suboptimal (40–50%) but offer greener alternatives.

Photoredox Catalysis

Visible-light-mediated amination strategies are under investigation. Preliminary results show promise for late-stage functionalization without metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-bromothiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Compounds containing thiophene rings, such as Benzyl N-(4-bromothiophen-2-yl)carbamate, are known for their biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may inhibit certain enzymes or pathways relevant to microbial growth, making it a candidate for further investigation in the development of new antimicrobial agents.

Anti-inflammatory Activity
Research indicates that derivatives of thiophene compounds exhibit anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, although specific biological assays are required to confirm these effects.

Antitubercular Activity
Recent studies have focused on synthesizing compounds that target Mycobacterium tuberculosis. Similar compounds have shown promising results against drug-resistant strains of tuberculosis, suggesting that this compound may also possess antitubercular activity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions that introduce the thiophene moiety into a carbamate framework. The specific synthetic routes can vary but often include nucleophilic substitution reactions that yield high purity and yield .

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Nucleophilic SubstitutionBenzyl bromide, 4-bromothiophenolReflux in DMF
2PurificationSilica gel chromatographyEthyl acetate/n-hexane solvent system

Potential Applications in Material Science

Organic Electronics
Due to the unique electronic properties imparted by the thiophene ring, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its semiconducting properties make it a candidate for further exploration in this area .

Case Studies and Research Findings

Several studies have investigated the biological effects and potential therapeutic applications of similar compounds:

  • Antimicrobial Studies : A study highlighted the synthesis of various thiophene derivatives, demonstrating their efficacy against multiple bacterial strains. This compound could be evaluated similarly for its antimicrobial potential .
  • Antitubercular Research : Compounds analogous to this compound were found to inhibit the growth of Mycobacterium tuberculosis effectively, warranting further research into this compound's therapeutic applications against tuberculosis .

Mechanism of Action

The mechanism of action of benzyl (4-bromothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of Benzyl N-(4-bromothiophen-2-yl)carbamate with its closest analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Yield (%) Key Features
This compound* C₁₂H₁₀BrNO₂S 312.19 4-Bromo-thiophene-2-yl Not reported Not reported Thiophene ring; bromine atom
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 236.25 Pyridin-4-yl Not reported Not reported N–H⋯N hydrogen bonds; layered crystal structure
Benzyl N-(4-bromo-2-fluorophenyl)carbamate C₁₄H₁₁BrFNO₂ 348.15 4-Bromo-2-fluoro-phenyl Not reported Not reported Halogenated phenyl; supplier-available
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate C₁₇H₁₈BrNO₂ 348.23 4-Bromo-phenyl; branched alkyl Not reported Not reported Bulky substituent; high molecular weight
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate C₁₆H₁₇NO₃ 271.31 4-Hydroxy-phenethyl Not reported Not reported Phenolic hydroxyl; potential H-bonding
Benzyl N-(1-methoxy-2-(4-benzyloxyphenyl)ethyl)carbamate (2m) C₂₃H₂₃NO₄ 377.44 Methoxy; benzyloxyphenyl 103.5–105.0 98 High yield; crystalline solid

Notes:

  • Thiophene-based derivatives (e.g., bromothiophene) may exhibit enhanced π-stacking and electrophilic reactivity compared to phenyl analogs due to the sulfur atom’s electronic effects.

Biological Activity

Benzyl N-(4-bromothiophen-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H12BrNO2SC_{16}H_{12}BrNO_2S and a molecular weight of approximately 364.24 g/mol. The compound features a benzyl group attached to a carbamate functional group, with a 4-bromothiophene moiety that contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : The starting material is synthesized through bromination of thiophene derivatives.
  • Carbamate Formation : The benzyl group is introduced via nucleophilic substitution, followed by the formation of the carbamate linkage through reaction with isocyanates or carbamates.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, including this compound, exhibit notable antimicrobial activity. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways relevant to microbial growth, although detailed biological assays are needed for confirmation .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The mechanism of action may involve the formation of covalent bonds with active site residues in target enzymes, leading to inhibition or modulation of their activity. For instance, studies on similar carbamate derivatives have shown that they can effectively inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission .

Case Studies

  • Antimycobacterial Activity : A series of compounds similar in structure have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some exhibited minimal inhibitory concentrations comparable to first-line drugs like isoniazid, suggesting that this compound could also possess antimycobacterial properties .
  • Selectivity and Toxicity : In vitro studies have shown that certain derivatives maintain selectivity against pathogenic bacteria while exhibiting low toxicity to human cell lines (e.g., Vero and HepG2 cells), indicating potential therapeutic applications .

Data Table: Comparison of Biological Activities

Compound NameStructureNotable FeaturesBiological Activity
This compoundStructureContains bromine and thiopheneAntimicrobial, enzyme inhibition
IsoniazidC6H6N4OFirst-line TB treatmentAntimycobacterial
Benzyl CarbamateC10H11NO2Lacks thiophene; simpler structureGeneral enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for Benzyl N-(4-bromothiophen-2-yl)carbamate?

A common method involves reacting 4-bromothiophen-2-amine with benzyl chloroformate in a polar aprotic solvent like tetrahydrofuran (THF) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. Purification is achieved through recrystallization or column chromatography. This approach mirrors the synthesis of analogous carbamate derivatives .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and purity.
  • X-ray crystallography for definitive structural elucidation. Software like SHELXL refines crystallographic data, while Mercury visualizes hydrogen bonding and packing interactions .
  • Mass spectrometry (MS) to verify molecular weight.

Q. What safety protocols are essential for handling this compound?

Store in tightly sealed containers in a dry, well-ventilated environment. Avoid exposure to moisture to prevent hydrolysis of the carbamate group. Personal protective equipment (PPE) such as gloves and lab coats is mandatory. Refer to safety data sheets for hazard-specific guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

Use SHELXL’s refinement tools to model disorder or twinning. Validate results by comparing simulated and experimental powder X-ray diffraction (PXRD) patterns. Mercury’s visualization suite aids in identifying intermolecular interactions that may contribute to structural ambiguities .

Q. What strategies address low yields in carbamate coupling reactions?

Optimize reaction conditions by:

  • Screening bases (e.g., triethylamine, DMAP) to enhance nucleophilicity.
  • Employing coupling agents like HOBt/DCC for sterically hindered amines.
  • Monitoring reaction progress via TLC or HPLC to minimize side reactions. High yields (>95%) have been reported for structurally similar carbamates under optimized conditions .

Q. How do the bromo and carbamate groups influence electronic properties and bioactivity?

The 4-bromo substituent increases electrophilicity, potentially enhancing binding to biological targets. The carbamate group acts as a protecting moiety for amines, improving stability. Comparative studies with non-brominated analogs (e.g., benzyl N-thiophen-2-ylcarbamate) reveal differences in reactivity and inhibitory potency, suggesting tailored modifications for structure-activity relationship (SAR) studies .

Q. What computational methods predict intermolecular interactions in crystal structures?

Use Mercury to analyze hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking. Density Functional Theory (DFT) calculations assess electronic effects of substituents, while molecular docking evaluates binding affinities to biological targets. These methods are critical for rational drug design .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled?

Cross-validate using multiple techniques:

  • 2D NMR (COSY, HSQC) resolves signal overlap in complex spectra.
  • High-resolution MS (HRMS) confirms molecular formula.
  • Single-crystal X-ray diffraction provides unambiguous structural confirmation. Discrepancies often arise from impurities or solvent residues, necessitating rigorous purification .

Methodological Tables

Table 1: Common Characterization Techniques

TechniqueApplicationExample Data
¹H NMRConfirms amine couplingδ 7.2–7.4 (m, 5H, Ar–H); δ 6.8 (s, 1H, thiophene–H)
X-rayResolves crystal packingHydrogen bond: N–H⋯N (2.89 Å)
HRMSVerifies molecular ion[M+H]⁺: Calculated 326.0; Found 326.1

Table 2: Troubleshooting Synthesis Challenges

IssueSolution
Low yieldUse anhydrous solvents, optimize stoichiometry
Byproduct formationIntroduce scavengers (e.g., molecular sieves)
Crystallization failureScreen solvent mixtures (e.g., EtOAc/hexane)

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